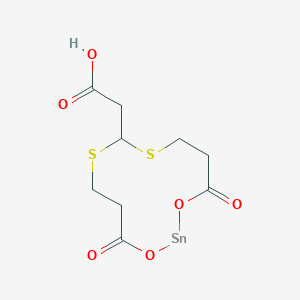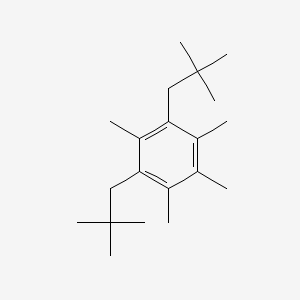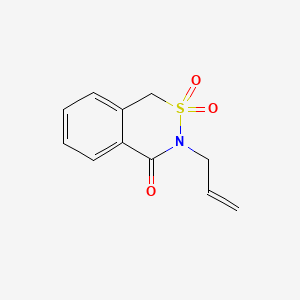
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt typically involves the sulfonation of phenanthrene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium permanganate as reagents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form phenanthrene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce phenanthrene derivatives.
Scientific Research Applications
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group plays a crucial role in these interactions, often acting as a binding site for various substrates. The pathways involved may include inhibition of specific enzymes or modulation of protein functions.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
Uniqueness
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is unique due to its specific structure and the presence of the sulfonic acid group, which imparts distinct chemical properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33284-72-9 |
|---|---|
Molecular Formula |
C14H7KO5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
potassium;9,10-dioxophenanthrene-2-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h1-7H,(H,17,18,19);/q;+1/p-1 |
InChI Key |
VWIWOBJVDDJAPS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=O)C2=O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
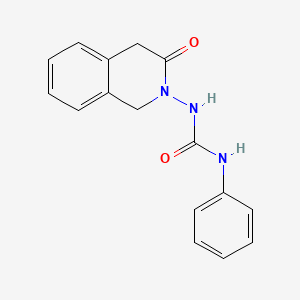
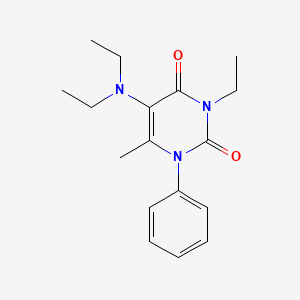
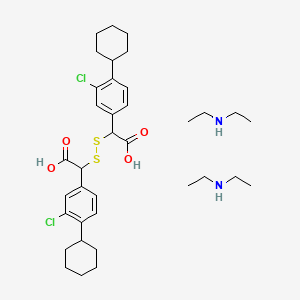
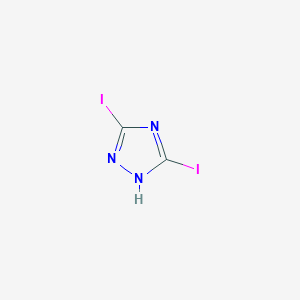
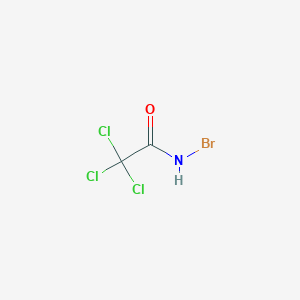
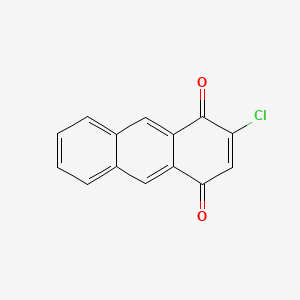
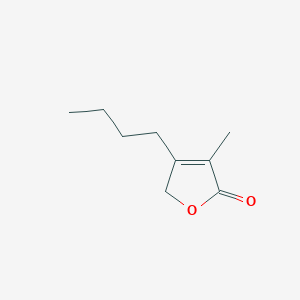
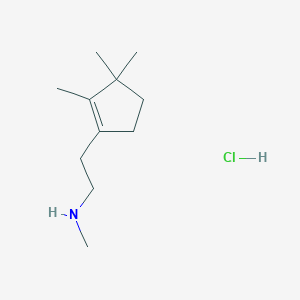
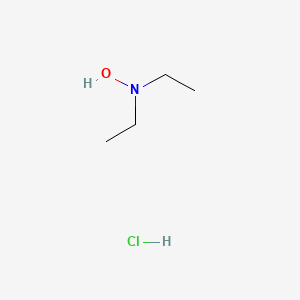
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
